molecular formula C12H8ClN5O3S B12603635 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-87-4

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12603635
CAS No.: 646510-87-4
M. Wt: 337.74 g/mol
InChI Key: GOKUEIRMHAFVKF-UHFFFAOYSA-N
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Description

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4-chloro-2-nitro-phenylmethylsulfanyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a halogenated purine derivative with a thiol compound, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted purine derivatives.

Scientific Research Applications

6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-nitro-2-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of a purine ring.

    4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Contains a similar chloro and methylthio substitution but on a pyrimidine ring.

Uniqueness

The uniqueness of 6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

646510-87-4

Molecular Formula

C12H8ClN5O3S

Molecular Weight

337.74 g/mol

IUPAC Name

6-[(4-chloro-2-nitrophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H8ClN5O3S/c13-7-2-1-6(8(3-7)18(20)21)4-22-11-9-10(15-5-14-9)16-12(19)17-11/h1-3,5H,4H2,(H2,14,15,16,17,19)

InChI Key

GOKUEIRMHAFVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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